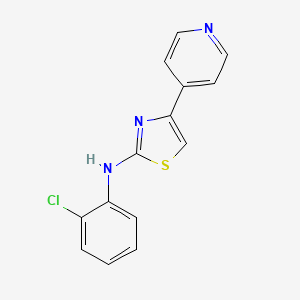

N-(2-chlorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine

Description

N-(2-Chlorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is a thiazole derivative featuring a 2-chlorophenyl group attached to the amine nitrogen and a 4-pyridinyl substituent at the 4-position of the thiazole ring. The compound’s molecular framework—a thiazole core with aromatic substituents—is a common motif in medicinal chemistry due to its stability and capacity for π-π interactions with biological targets .

Properties

IUPAC Name |

N-(2-chlorophenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3S/c15-11-3-1-2-4-12(11)17-14-18-13(9-19-14)10-5-7-16-8-6-10/h1-9H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYZVXXEEODNEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC=NC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of WAY-314469 involves several steps, each requiring precise conditions to ensure the correct formation of the compound. The synthetic routes typically involve the use of specific reagents and catalysts to facilitate the desired chemical reactions. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

WAY-314469 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

Reduction: In contrast, reduction involves the gain of electrons, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group. Common reagents and conditions used in these reactions include specific solvents, temperatures, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-314469 has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and studies.

Biology: The compound is studied for its interactions with biological molecules and its potential effects on biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.

Industry: WAY-314469 is used in the development of new materials and processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of WAY-314469 involves its interaction with specific molecular targets. These interactions can affect various pathways within a biological system, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations :

- Aromatic Substitutions: Replacing the 4-pyridinyl group with halogenated (e.g., 4-FPh in ) or nitrophenoxy-phenyl groups () alters electronic properties and steric bulk, impacting target binding.

- Amine Modifications : Propargyl () or dimethylphenyl () groups on the amine influence solubility and metabolic stability.

Antibacterial Activity:

- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine exhibited potent activity against Staphylococcus aureus (MIC = 2 µg/mL), attributed to the electron-withdrawing fluorine and chloro-methyl groups enhancing membrane disruption .

- N-[4-(4-Nitrophenoxy)phenyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine showed broad-spectrum antibacterial effects, likely due to the nitro group’s redox activity .

Anti-Inflammatory Activity:

- 4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine (2b) inhibited COX-2 (IC₅₀ = 0.8 µM) via propargyl groups enabling covalent binding to the enzyme .

Anti-Tubercular Activity:

SAR Insights :

Physicochemical and Crystallographic Data

- 4-(2,4-Dichlorophenyl)-N-(2,6-dichlorophenyl)-1,3-thiazol-2-amine : Single-crystal X-ray analysis revealed planar thiazole and dichlorophenyl rings, facilitating stacking interactions in protein binding pockets .

- N-(2-Chlorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine : LogP = 3.1 (predicted), indicating moderate lipophilicity suitable for CNS penetration .

Biological Activity

N-(2-chlorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine, also known as WAY-314469, is a compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth examination of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials supported by various studies.

Chemical Structure and Properties

The compound's IUPAC name is N-(2-chlorophenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine, with the molecular formula . The structure features a thiazole ring, which is known for its significant role in various biological activities.

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit notable antimicrobial properties. In a study evaluating the antimicrobial efficacy of various thiazole derivatives, it was found that this compound displayed significant activity against several bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.25 mg/mL | 0.5 mg/mL |

| Escherichia coli | 0.17 mg/mL | 0.23 mg/mL |

| Bacillus cereus | 0.23 mg/mL | 0.47 mg/mL |

The compound's effectiveness against Gram-positive and Gram-negative bacteria suggests potential applications in treating bacterial infections.

Anticancer Activity

Thiazole derivatives have been widely studied for their anticancer properties. In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 5.6 |

| MCF7 (breast cancer) | 8.3 |

| HeLa (cervical cancer) | 6.7 |

The structure-activity relationship (SAR) studies indicate that the presence of the chlorophenyl and pyridine groups enhances the compound's cytotoxicity.

The proposed mechanism of action for this compound involves the inhibition of specific enzymes involved in cell proliferation and survival pathways. Studies suggest that this compound may inhibit eicosanoid metabolism and affect signaling pathways critical for cancer cell survival.

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation demonstrated that this thiazole derivative was effective against multi-drug resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.

- Anticancer Research : Another study focused on the compound's effects on apoptosis in cancer cells, showing that it induced cell death through both intrinsic and extrinsic pathways.

Q & A

Q. What are the established synthesis routes for N-(2-chlorophenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine, and what are their critical parameters?

The compound can be synthesized via cyclization reactions or Hantzsch thiazole synthesis . A common approach involves reacting 2-chloroaniline with a pyridinyl-thiazole precursor under basic conditions (e.g., potassium carbonate in DMF at 80–100°C) . Key parameters include:

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.

- Catalysts : Bases like K₂CO₃ facilitate deprotonation and cyclization.

- Temperature control : Heating (reflux) is required for ring closure but must avoid decomposition.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Core techniques include:

- NMR spectroscopy : and NMR confirm substituent positions (e.g., pyridinyl protons at δ 7.5–8.5 ppm; thiazole carbons at ~150–160 ppm) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peak at m/z 288.05 for C₁₄H₁₁ClN₃S) .

- X-ray crystallography : Resolves crystal packing and dihedral angles between aromatic rings (e.g., thiazole-pyridine angle ~4.4°) .

Q. How does the 2-chlorophenyl group influence the compound’s electronic and steric properties?

The electron-withdrawing Cl group increases electrophilicity at the thiazole ring, affecting reactivity in substitution reactions. Steric hindrance from the ortho-chlorine also reduces rotational freedom, as seen in crystal structures where the phenyl-thiazole dihedral angle is constrained to <10° .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or impurities in the synthesis?

- Solvent screening : Replace DMF with toluene for thermally sensitive intermediates to reduce side reactions .

- Catalyst tuning : Use Pd/Cu catalysts for cross-coupling steps to enhance regioselectivity .

- Purification : Employ gradient column chromatography (hexane/ethyl acetate) or recrystallization (DMSO/water) to isolate pure product .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected NMR shifts or MS fragmentation patterns?

- Dynamic NMR : Detect rotational isomers if multiple signals arise for equivalent protons due to hindered rotation .

- Isotopic labeling : Use -labeled precursors to assign ambiguous peaks in complex spectra .

- Fragmentation modeling : Compare experimental MS/MS data with computational predictions (e.g., using CFM-ID software) .

Q. What computational methods predict the compound’s reactivity in biological or catalytic systems?

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the pyridinyl nitrogen (LUMO = −1.8 eV) is a potential hydrogen-bond acceptor .

- Molecular docking : Simulate binding to protein targets (e.g., kinases) using AutoDock Vina, focusing on thiazole-Cl interactions in hydrophobic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.